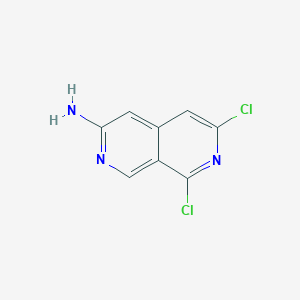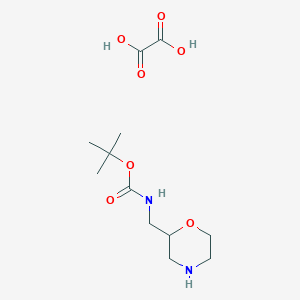
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with pyrimidine precursors under controlled conditions. For example, a Diels–Alder reaction between a key intermediate and a triazine derivative can lead to the formation of the desired compound . The reaction mass is often heated to reflux temperature and stirred for several hours before being cooled and neutralized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide: Known for its anti-inflammatory properties.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal effects.
Uniqueness
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of pyridine and pyrimidine rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C11H9N3O2 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
4-methyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-9(11(15)16)6-13-10(14-7)8-2-4-12-5-3-8/h2-6H,1H3,(H,15,16) |
Clave InChI |
PEHHSIAYMQTOOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C(=O)O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)






![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
